molecular formula C10H11NO B3348269 2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one CAS No. 161644-20-8

2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one

Cat. No.: B3348269
CAS No.: 161644-20-8
M. Wt: 161.2 g/mol
InChI Key: LYIYYIHHKUVHDI-UHFFFAOYSA-N
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Description

2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its presence in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for 2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one involves the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction proceeds smoothly in the presence of nitriles, yielding the desired compound in moderate to good yields.

Another method involves a three-component condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid . This method is notable for its simplicity and efficiency.

Industrial Production Methods

While specific industrial production methods for 2-Methyl-1-azaspiro[4

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound with different biological activities.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the spiro ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex molecules and natural products.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological pathways and interactions.

    Medicine: Due to its potential biological activities, it is explored for its therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound’s derivatives are used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the spiro ring system plays a crucial role in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets can vary depending on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spiro ring system and the presence of the nitrogen atom, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-2-5-10(11-8)6-3-9(12)4-7-10/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIYYIHHKUVHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CC1)C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447575
Record name 1-Azaspiro[4.5]deca-1,6,9-trien-8-one, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161644-20-8
Record name 1-Azaspiro[4.5]deca-1,6,9-trien-8-one, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one
Reactant of Route 2
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one
Reactant of Route 3
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one
Reactant of Route 4
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one
Reactant of Route 5
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one
Reactant of Route 6
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one

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